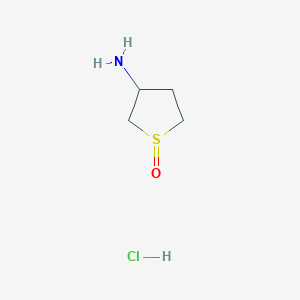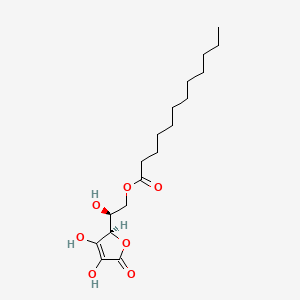![molecular formula C5H3BrN4 B1526166 7-Brom-[1,2,3,4]tetrazolo[1,5-a]pyridin CAS No. 1130816-25-9](/img/structure/B1526166.png)
7-Brom-[1,2,3,4]tetrazolo[1,5-a]pyridin
Übersicht
Beschreibung
7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 g/mol. This compound is characterized by a bromine atom attached to the seventh position of the tetrazolo[1,5-a]pyridine ring structure
Wissenschaftliche Forschungsanwendungen
7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves the bromination of tetrazolo[1,5-a]pyridine. This can be achieved through various methods, such as electrophilic aromatic substitution, where bromine is introduced to the pyridine ring in the presence of a suitable catalyst and under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine may involve large-scale bromination reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Wirkmechanismus
The mechanism by which 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine is similar to other brominated heterocyclic compounds, such as 6-Bromo-1,2,4-triazolo[1,5-a]pyridine its unique structure and reactivity set it apart from these compounds
List of Similar Compounds
6-Bromo-1,2,4-triazolo[1,5-a]pyridine
7-Bromo-1,2,3-triazolo[1,5-a]pyridine
8-Bromo-1,2,3,4-tetrazolo[1,5-a]pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
7-bromotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSTVKLXJLZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716543 | |
| Record name | 7-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130816-25-9 | |
| Record name | 7-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)






![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)


